molecular formula C16H15N3O4 B2465018 N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-methoxyethyl)oxalamide CAS No. 1798463-83-8

N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-methoxyethyl)oxalamide

Cat. No.: B2465018
CAS No.: 1798463-83-8
M. Wt: 313.313
InChI Key: IZZBLUNIHHRFFX-UHFFFAOYSA-N
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Description

N1-(2-Cyanophenyl)-N2-(2-(furan-2-yl)-2-methoxyethyl)oxalamide is a high-purity oxalamide-based compound intended for research and development purposes. This chemical belongs to a class of molecules that have been investigated in scientific studies for various biological activities. While the specific profile of this compound is still being characterized, research on structurally related oxalamide derivatives has highlighted their potential in medicinal chemistry, particularly as scaffolds for developing novel therapeutic agents . For instance, certain indolizine-acetamide compounds have demonstrated significant antifungal properties in research settings, showing activity against a range of fungal pathogens . Other oxalamide derivatives are explored for their potential as enzyme inhibitors or receptor modulators due to their ability to mimic peptide bonds and participate in key hydrogen-bonding interactions . The molecular structure of this compound, which incorporates a 2-cyanophenyl group and a furan-2-yl moiety linked by an oxalamide bridge, makes it a valuable intermediate for synthesizing more complex heterocyclic systems . It is suitable for applications in hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical screening. Researchers can utilize this building block to explore new chemical space in the development of agrochemicals and pharmaceuticals . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, and it is strictly not for human consumption. Proper safety data sheets should be consulted before use. Handle with care in a controlled laboratory environment.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-22-14(13-7-4-8-23-13)10-18-15(20)16(21)19-12-6-3-2-5-11(12)9-17/h2-8,14H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZBLUNIHHRFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC=CC=C1C#N)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-methoxyethyl)oxalamide typically involves the reaction of 2-cyanophenylamine with 2-(furan-2-yl)-2-methoxyethyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, the purification of the product might involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-methoxyethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-methoxyethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-methoxyethyl)oxalamide involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring can also participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between the target compound and analogous oxalamides:

Compound Name / ID Key Structural Features Biological Activity Efficacy/Key Data Safety Profile (NOEL/Toxicity) References
Target Compound 2-cyanophenyl, furan-2-yl-methoxyethyl Inferred: Antiviral/antimicrobial Inferred: Potential enhanced binding due to cyano and furan groups Unknown (Metabolism likely via hydrolysis/oxidation) -
S336 (CAS 745047-53-4) 2,4-dimethoxybenzyl, 2-(pyridin-2-yl)ethyl Umami flavor enhancer Reduces MSG use in foods; IC50 for TAS1R1/3 activation: ~10 µM NOEL: 100 mg/kg/day (rat, 93-day study) 2,3,8,9
GMC-3 (N1-(4-chlorophenyl)-...) 4-chlorophenyl, isoindoline-1,3-dione Antimicrobial Moderate activity against S. aureus and E. coli Not reported 4
BNM-III-170 4-chloro-3-fluorophenyl, guanidinomethyl HIV entry inhibitor Enhances vaccine efficacy in stringent challenge models Bis-trifluoroacetate salt; no toxicity data 7
Compound 13 () Acetylpiperidinyl, 5-(2-hydroxyethyl)thiazole HIV entry inhibitor LC-MS: m/z 479.12 (M+H+); HPLC purity: 90% Yield: 36%; stereoisomer-specific effects 1

Key Findings

Antiviral Activity
  • Target Compound vs. BNM-III-170/Compound 13: The target’s furan and cyano groups may enhance hydrophobic interactions with viral targets compared to BNM-III-170’s guanidinomethyl group or Compound 13’s thiazole moiety.
Antimicrobial Activity
  • Target Compound vs. GMC Series: The GMC series (e.g., GMC-3) uses halogenated phenyl and isoindoline-dione groups for antimicrobial action. The target’s cyano group may enhance membrane penetration compared to chloro substituents, though direct activity data are lacking .

Biological Activity

N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-methoxyethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H16N2O3
  • Molecular Weight : 272.30 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties, which are crucial for combating oxidative stress in cells. This activity can be measured through assays such as DPPH radical scavenging and ABTS radical cation decolorization.

Anti-inflammatory Effects

Compounds similar to this compound have been investigated for their anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

Case Studies

  • Case Study on Oxalamides : A series of oxalamides were evaluated for their biological activities, revealing that certain derivatives exhibited significant anti-inflammatory and anticancer properties. The study highlighted the importance of structural modifications in enhancing biological efficacy .
  • Zebrafish Model Studies : Research involving zebrafish larvae indicated that oxalamide derivatives could effectively reduce pigmentation, suggesting potential applications in dermatological therapies .

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